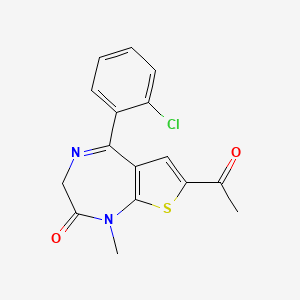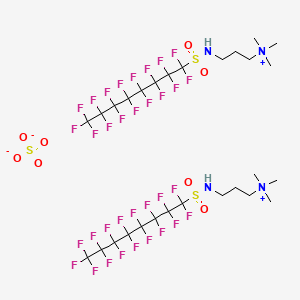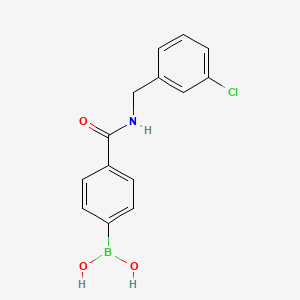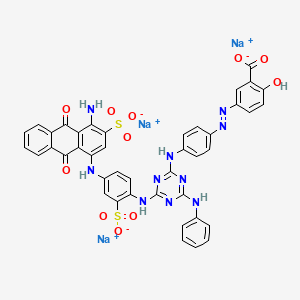
Acetyl Clotiazepam
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyl Clotiazepam is a derivative of Clotiazepam, a thienodiazepine drug that is a benzodiazepine analog. The molecule of Clotiazepam differs from benzodiazepines in that the benzene ring has been replaced by a thiophene ring. This compound is known for its anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl Clotiazepam typically involves the acetylation of Clotiazepam. The process begins with Clotiazepam, which is reacted with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the acetylated product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Acetyl Clotiazepam undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another within the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or hydrocarbons. Substitution reactions typically result in the formation of new functionalized derivatives .
Aplicaciones Científicas De Investigación
Acetyl Clotiazepam has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of thienodiazepine derivatives and their chemical properties.
Biology: Investigated for its effects on biological systems, particularly its anxiolytic and sedative properties.
Medicine: Explored for its potential therapeutic applications in the treatment of anxiety disorders, insomnia, and muscle spasms.
Industry: Utilized in the development of new pharmaceutical formulations and as a standard in quality control processes
Mecanismo De Acción
Acetyl Clotiazepam acts at the benzodiazepine receptors (BZD) in the central nervous system. It enhances the action of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, by increasing the frequency of opening of the chloride ion channel. This results in increased membrane polarization and decreased neuronal excitability, leading to its anxiolytic, sedative, and muscle relaxant effects .
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: A long-acting benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: A short-acting benzodiazepine used for its anxiolytic and sedative effects.
Oxazepam: An intermediate-acting benzodiazepine commonly prescribed for anxiety disorders.
Uniqueness
Acetyl Clotiazepam is unique in its structure due to the presence of a thiophene ring instead of a benzene ring, which distinguishes it from traditional benzodiazepines. This structural difference contributes to its distinct pharmacological profile and therapeutic applications .
Propiedades
Fórmula molecular |
C16H13ClN2O2S |
|---|---|
Peso molecular |
332.8 g/mol |
Nombre IUPAC |
7-acetyl-5-(2-chlorophenyl)-1-methyl-3H-thieno[2,3-e][1,4]diazepin-2-one |
InChI |
InChI=1S/C16H13ClN2O2S/c1-9(20)13-7-11-15(10-5-3-4-6-12(10)17)18-8-14(21)19(2)16(11)22-13/h3-7H,8H2,1-2H3 |
Clave InChI |
KQCLXVJHAPUUFL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(S1)N(C(=O)CN=C2C3=CC=CC=C3Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(2-Methylpropyl)phenyl]propan-2-one](/img/structure/B13414434.png)



![2,2,2-Trifluoro-1-[1-(propan-2-yl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B13414444.png)
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxylatomethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13414448.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydrazinylpyrimidin-2-one](/img/structure/B13414449.png)



![(S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide](/img/structure/B13414478.png)

